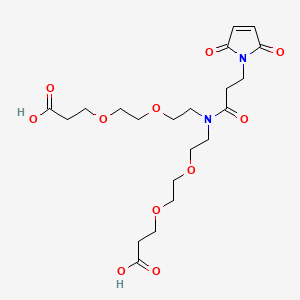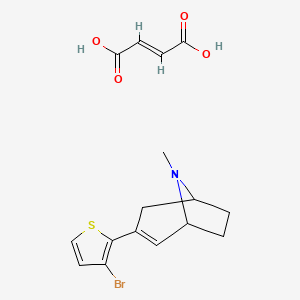
NS3861 (Fumarat)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of the bicyclo[3.2.1]oct-2-ene structure . It has a bromine atom attached to a thiophene ring (3-Bromo-2-thienyl), and a methyl group attached to an azabicyclo[3.2.1]oct-2-ene structure. The term “fumarate” suggests it’s a salt or ester of fumaric acid .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The bicyclo[3.2.1]oct-2-ene structure is a type of carbocyclic compound with two fused rings .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For instance, the bromine atom on the thiophene ring could potentially be replaced in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, similar compounds like bicyclo[3.2.1]oct-2-ene have a molecular weight of 108.1809 .Wissenschaftliche Forschungsanwendungen
Agonist des nikotinergen Acetylcholinrezeptors
NS3861 ist ein Agonist der nikotinergen Acetylcholinrezeptoren (nAChRs) und bindet mit hoher Affinität an heteromere α3β4 nAChR {svg_1} {svg_2} {svg_3}. Die Bindungs-Ki-Werte betragen 0,62, 25, 7,8, 55 nM für α3β4, α3β2, α4β4, α4β2. {svg_4} {svg_5} {svg_6}.
Neurologische Forschung
Aufgrund seiner Rolle als Agonist des nikotinergen Acetylcholinrezeptors kann NS3861 in der neurologischen Forschung zur Untersuchung der Funktion und Rolle dieser Rezeptoren im Nervensystem verwendet werden {svg_7}.
Pharmakologische Studien
NS3861 kann in pharmakologischen Studien verwendet werden, um die Auswirkungen der Aktivierung von nikotinergen Acetylcholinrezeptoren zu verstehen {svg_8}. Dies kann Erkenntnisse über potenzielle therapeutische Anwendungen liefern.
Arzneimittelentwicklung
Die hohe Affinität von NS3861 für bestimmte nAChR-Subtypen deutet auf ein Potenzial für die Arzneimittelentwicklung hin, insbesondere für Erkrankungen, die von einer Modulation dieser Rezeptorsubtypen profitieren könnten {svg_9}.
Biochemische Forschung
NS3861 kann in der biochemischen Forschung verwendet werden, um die Wechselwirkung zwischen Liganden und ihren Rezeptoren zu untersuchen und wertvolle Informationen über die Rezeptorfunktion und -struktur zu liefern {svg_10}.
Überleben unter anaeroben Bedingungen
Fumaratreduktase, ein Enzym, das Fumarat unter Verwendung von Flavin-Adenin-Dinukleotid (FAD) als Kofaktor zu Succinat reduzieren kann, ist entscheidend für das Überleben von Zellen unter anaeroben Bedingungen {svg_11}. Obwohl NS3861 nicht direkt mit diesem Prozess verbunden ist, deutet das Fumarat in seinem Namen auf einen möglichen Zusammenhang hin, der in zukünftigen Forschungsarbeiten untersucht werden könnte.
Wirkmechanismus
Target of Action
NS3861 (fumarate), also known as NS 3861 or 3-(3-Bromo-2-thienyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene fumarate, is an agonist of nicotinic acetylcholine receptors (nAChRs). It binds with high affinity to heteromeric α3β4 nAChR . The binding Ki values are 0.62, 25, 7.8, 55 nM for α3β4, α3β2, α4β4, α4β2, respectively .
Mode of Action
It displays higher efficacy at the α3β2 receptor compared with the α3β4 receptor, with EC50s of 1.7 and 0.15 μM for α3β2 and α3β4 receptor, respectively . NS3861 shows high affinity and partial agonist properties in α3β4-expressed nAChRs .
Biochemische Analyse
Biochemical Properties
NS3861 (fumarate) plays a significant role in biochemical reactions by interacting with nicotinic acetylcholine receptors (nAChRs). It binds with high affinity to α3β4 nAChR, with a binding Ki value of 0.62 nM . Additionally, it interacts with other nAChR subtypes such as α3β2, α4β4, and α4β2, although with varying affinities (Ki values of 25, 7.8, and 55 nM, respectively) . These interactions are crucial for modulating neurotransmission and influencing various cellular responses.
Cellular Effects
NS3861 (fumarate) has notable effects on different types of cells and cellular processes. It selectively activates α3-containing nAChRs, leading to changes in cell signaling pathways and gene expression . In HEK293 cell lines, NS3861 (fumarate) displays higher efficacy at the α3β2 receptor compared to the α3β4 receptor, with EC50 values of 1.7 and 0.15 μM, respectively . This selective activation influences cellular metabolism and can impact processes such as neurotransmitter release and synaptic plasticity.
Molecular Mechanism
The molecular mechanism of NS3861 (fumarate) involves its binding interactions with nicotinic acetylcholine receptors. As an agonist, it induces inward currents in patch-clamp assays using X. laevis oocytes expressing recombinant human α3β2- or α3β4-containing nAChR receptors . This binding leads to the activation of these receptors, resulting in downstream signaling events that modulate cellular functions. NS3861 (fumarate) also exhibits partial agonist properties at α3β4 nAChR, contributing to its unique pharmacological profile .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of NS3861 (fumarate) can change over time. The compound is stable under specific storage conditions, such as at -80°C for up to 6 months and at -20°C for up to 1 month . Long-term studies have shown that NS3861 (fumarate) can influence cellular function over extended periods, with potential implications for its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of NS3861 (fumarate) vary with different dosages in animal models. In vivo studies have demonstrated that NS3861 (fumarate) enhances fecal pellet expulsion in a dose-dependent manner in mice that received long-term morphine treatment . High doses of NS3861 (fumarate) may lead to toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
NS3861 (fumarate) is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s interactions with nAChRs play a role in modulating metabolic flux and metabolite levels, impacting cellular energy balance and neurotransmitter synthesis . These metabolic effects are crucial for understanding the compound’s overall impact on cellular physiology.
Transport and Distribution
Within cells and tissues, NS3861 (fumarate) is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its pharmacokinetics and pharmacodynamics . Understanding the transport mechanisms of NS3861 (fumarate) is essential for optimizing its use in research and therapeutic applications.
Subcellular Localization
NS3861 (fumarate) exhibits specific subcellular localization patterns that impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are important for understanding how NS3861 (fumarate) exerts its effects at the cellular level.
Eigenschaften
IUPAC Name |
3-(3-bromothiophen-2-yl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene;(E)-but-2-enedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNS.C4H4O4/c1-14-9-2-3-10(14)7-8(6-9)12-11(13)4-5-15-12;5-3(6)1-2-4(7)8/h4-6,9-10H,2-3,7H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBSQPLWTVQFGJ-WLHGVMLRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C=C(C2)C3=C(C=CS3)Br.C(=CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2CCC1C=C(C2)C3=C(C=CS3)Br.C(=C/C(=O)O)\C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

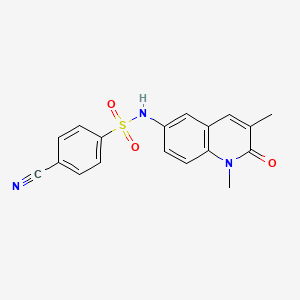
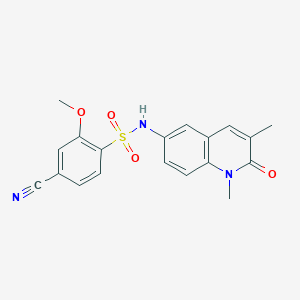
![(2S)-2-[[4-[3-[[(1R)-1-(4-chloro-3-methylphenyl)ethyl]amino]phenyl]-2,6-dimethylbenzoyl]amino]propanoic acid](/img/structure/B609571.png)

![3-[5-[4-(2-Hydroxy-2-methyl-1-oxopropyl)-1-piperazinyl]-2-(trifluoromethyl)phenyl]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione](/img/structure/B609573.png)
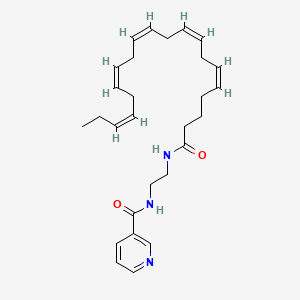



![(2R,3R,4R,5R)-2-(4-Amino-pyrrolo[2,3-D]pyrimidin-7-YL)-3-ethynyl-5-hydroxymethyl-tetrahydrofuran-3,4-diol](/img/structure/B609585.png)
![1-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-(pyridin-2-ylmethyl)urea](/img/structure/B609587.png)
